红比达酮

描述

Clinical Study Analysis

Rubidazone has been evaluated in various clinical settings, primarily focusing on its efficacy in treating acute leukemias and other malignancies. A study involving 170 patients with acute leukemia and sarcoma demonstrated that rubidazone, when used as a sole chemotherapy agent, achieved high rates of complete remission, particularly in acute myeloblastic and monoblastic leukemias. It was noted that rubidazone induced a higher rate of complete remission than previously reported drugs used alone and was comparable to the combination of daunorubicin and Ara-C . Another clinical trial with 39 adults with acute leukemia found that optimal results were obtained with single doses of rubidazone, achieving a 33% complete remission rate. The study highlighted that rubidazone's toxicity profile was favorable compared to other anthracycline antibiotics . In the context of hairy cell leukemia, rubidazone treatment resulted in complete and good partial hematologic remissions, with prolonged myelosuppression being a significant side effect .

Synthesis Analysis

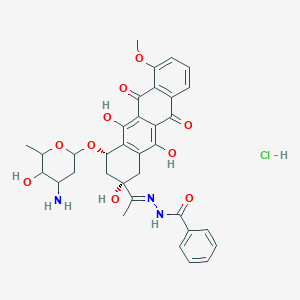

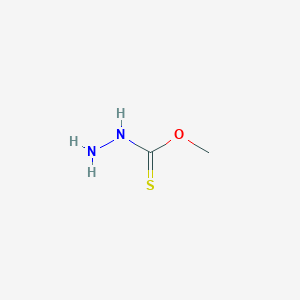

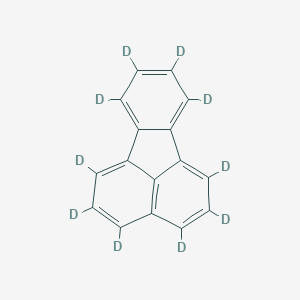

Molecular Structure Analysis

Rubidazone's molecular structure, as a benzoylhydrazone derivative of daunorubicin, contributes to its pharmacological properties. The structural modifications are likely responsible for its distinct pharmacokinetics and therapeutic effects compared to daunorubicin and other anthracyclines .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms involving rubidazone. However, it is understood that rubidazone undergoes metabolic transformation in the body, leading to the formation of daunorubicin, daunorubicinol, and aglycone as metabolites .

Physical and Chemical Properties Analysis

Rubidazone's physical and chemical properties, such as stability and solubility, are inferred from its pharmacokinetic profile. A high-pressure liquid chromatographic method was developed to determine rubidazone and daunorubicin concentrations in human plasma, indicating that rubidazone is stable for at least 7 hours post-administration . The distribution and metabolism study in mice revealed that rubidazone undergoes extensive metabolism and has a different distribution profile compared to daunorubicin, with significant biliary excretion .

Pharmacological and Therapeutic Efficacy

Rubidazone's pharmacological and therapeutic efficacy has been compared with daunomycin and adriamycin in mice. Initial plasma levels of rubidazone were higher than those of the other anthracyclines, but tissue levels were similar except in the spleen and kidney. The therapeutic effects on mice bearing L1210 leukemia were slightly less effective than adriamycin but similar to daunorubicin . Additionally, rubidazone's efficacy in the spleen colony assay system was comparable to adriamycin, with a similar therapeutic index but decreased toxicity to cardiac muscle cells .

Case Studies and Comparative Analysis

In older patients with acute myelogenous leukemia, a combination therapy including rubidazone (ROAP) achieved a 48% complete remission rate. The study also highlighted that certain factors such as a history of hematologic disorders and male sex were adverse for achieving remission. The median remission duration was 37 weeks, with 30% of patients expected to be in remission for 2 years 10. This suggests that rubidazone can be an effective component of combination chemotherapy in older patients with acute myelogenous leukemia.

科学研究应用

1. 在急性白血病和其他恶性肿瘤中的应用

红比达酮已被研究其在治疗急性白血病和其他恶性肿瘤中的疗效。在一项临床研究中,红比达酮被用作成人和儿童急性白血病和肉瘤的唯一化疗药物,取得了较高的完全缓解率,特别是在急性髓细胞性和单细胞性白血病中。研究发现,与以往报道的任何其他单独用于这些疾病的药物相比,它能诱导更高的完全缓解率 (Jacquillat 等人,1976)。

2. 与阿霉素的比较分析

在一项使用雄性 DBA2 小鼠脾脏集落检测系统进行的研究中,红比达酮的疗效与阿霉素进行了比较。红比达酮和阿霉素的疗效比几乎相同,表明红比达酮与阿霉素相比具有相等的治疗指数。此外,红比达酮显示出对心肌细胞毒性降低,使其成为一种有希望的蒽环类衍生物,可用于研究人类恶性肿瘤 (Alberts & Van Daalen Wetters, 1976)。

3. 药理学和治疗效果

一项评估红比达酮与道诺霉素和阿霉素的药理学和治疗效果的研究发现,红比达酮和道诺霉素在 L 1210 细胞中的保留率在体内在最初几个小时内迅速下降。这些化合物对患有 L 1210 白血病小鼠的治疗效果表明 ADM > 红比达酮 ≧ DNR (Ohnuma 等人,1979)。

4. 实体瘤和淋巴瘤的临床试验

红比达酮在晚期实体瘤或恶性淋巴瘤患者中进行了测试。然而,抗肿瘤效果并不明显,只有一名患者获得部分缓解,另有七名患者病情稳定。主要的毒性作用是胃肠道和骨髓抑制,有些病例出现心脏毒性作用 (Skovsgaard 等人,1978)。

5. 培养人淋巴细胞中的动力学反应

分析了红比达酮对人淋巴细胞系中细胞周期进程的影响,显示出与阿霉素类似的动力学反应模式。红比达酮诱导 G2 阻滞,取决于浓度和孵育时间,并显示出诱导 G2 积累的相依赖性敏感性 (Barlogie 等人,1978)。

安全和危害

未来方向

While Rubidazone has shown promise in treating certain types of cancer, more research is needed to fully understand its potential benefits and risks. Future research could explore novel chemical entities by combining both imidazole and benimidazole scaffolds, which could revolutionize the world of medicine in the next century .

属性

IUPAC Name |

N-[(E)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/b36-16+;/t15-,20-,22-,23-,28+,34-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFHKYQGZDAKMX-PPRKPIOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36ClN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zorubicin HCl | |

CAS RN |

36508-71-1 | |

| Record name | Benzoic acid, [1-[4-[(3-amino-2,3,6-trideoxy-α-l-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide, monohydrochloride, (2S-cis)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

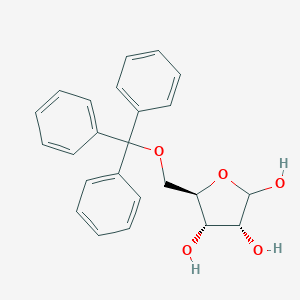

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

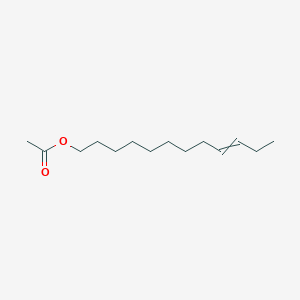

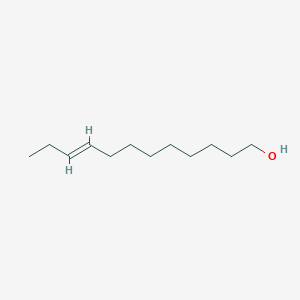

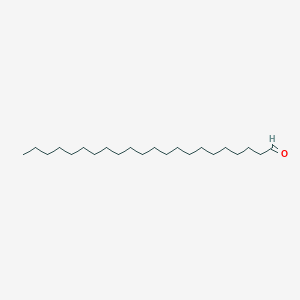

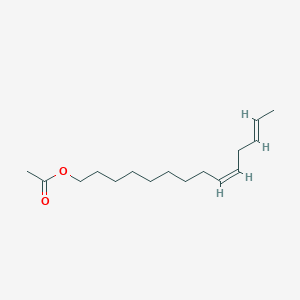

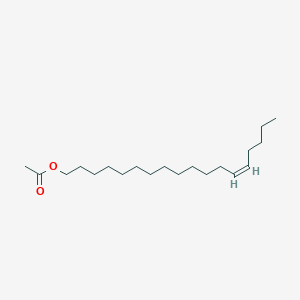

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2E,13Z)-octadeca-2,13-dienyl] acetate](/img/structure/B110274.png)